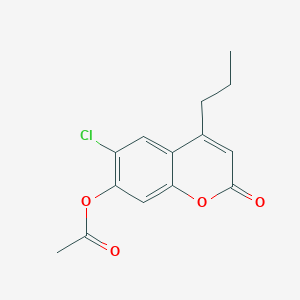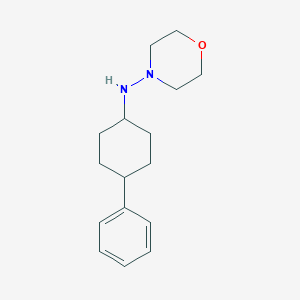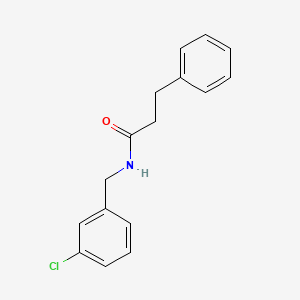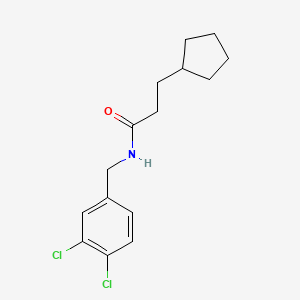
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate, also known as CPO, is a synthetic compound that belongs to the family of coumarin derivatives. It has shown promising results in various scientific research applications due to its unique chemical structure and properties. In
Wirkmechanismus
The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the production of reactive oxygen species (ROS) by inhibiting the activity of NADPH oxidase. This compound has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. This compound has been found to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. It also reduces the production of nitric oxide (NO), which is involved in inflammation and oxidative stress. This compound has been found to increase the expression of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in adipocyte differentiation and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has several advantages for lab experiments. It is a synthetic compound, which can be easily synthesized in large quantities with high purity. This compound has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, there are some limitations to the use of this compound in lab experiments. This compound has poor solubility in water, which limits its use in aqueous solutions. It also has low bioavailability, which makes it difficult to deliver to target tissues.
Zukünftige Richtungen
There are several future directions for the research on 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate. One of the promising areas is the development of this compound-based drugs for the treatment of cancer and other diseases. This compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Another area of research is the elucidation of the mechanism of action of this compound. Understanding the molecular targets and signaling pathways of this compound can provide insights into its biological activities and help in the development of more potent derivatives. Finally, the use of this compound in combination with other drugs or therapies can be explored to enhance its efficacy and reduce side effects.
Synthesemethoden
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate can be synthesized by the condensation reaction of 4-propylcoumarin-3-carboxylic acid with acetic anhydride and phosphorus pentachloride. The reaction takes place at room temperature and the yield of this compound is around 80%. The structure of this compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate has been extensively studied for its potential applications in various scientific research areas. It has been found to exhibit anticancer, antifungal, anti-inflammatory, and antioxidant activities. This compound has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer. It also has antifungal activity against Candida albicans and Aspergillus fumigatus. This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
Eigenschaften
IUPAC Name |
(6-chloro-2-oxo-4-propylchromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4/c1-3-4-9-5-14(17)19-12-7-13(18-8(2)16)11(15)6-10(9)12/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWOVUOBWQYYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)


![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)


![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)


![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)


![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)